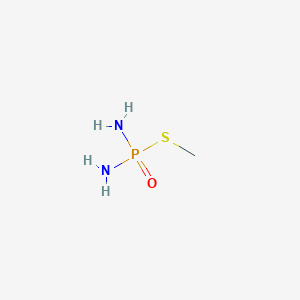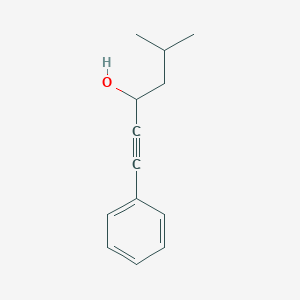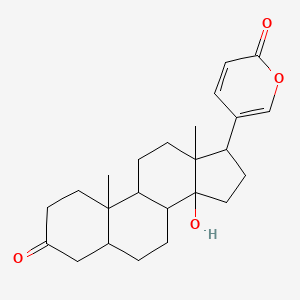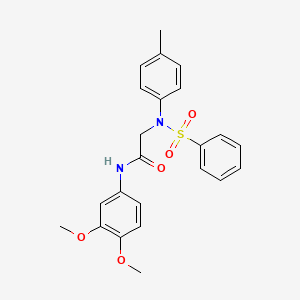
N-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of three distinct aromatic groups: a 3,4-dimethoxyphenyl group, a 4-methylphenyl group, and a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,4-dimethoxyphenylamine: This can be achieved by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Synthesis of 4-methylphenylamine: This can be synthesized from 4-methylbenzaldehyde through a similar reduction process.
Formation of phenylsulfonyl chloride: This involves the reaction of benzene with chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of the three aromatic groups with glycine under appropriate conditions to form the desired glycinamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic groups in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4-Methylphenethylamine: Shares the 4-methylphenyl group but lacks the glycinamide and phenylsulfonyl groups.
Phenylsulfonylglycine: Contains the phenylsulfonyl group but differs in the other aromatic groups.
特性
CAS番号 |
5998-49-2 |
|---|---|
分子式 |
C23H24N2O5S |
分子量 |
440.5 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-12-19(13-10-17)25(31(27,28)20-7-5-4-6-8-20)16-23(26)24-18-11-14-21(29-2)22(15-18)30-3/h4-15H,16H2,1-3H3,(H,24,26) |
InChIキー |
JRWMAHHGQRQNEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


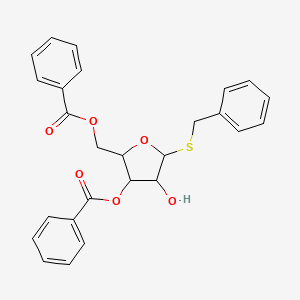

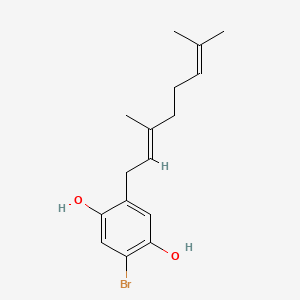
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)


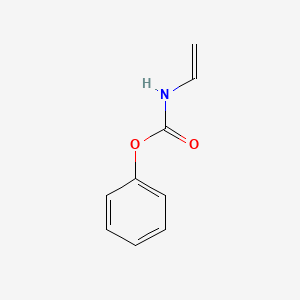
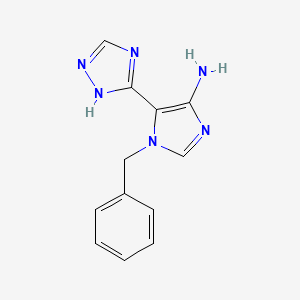
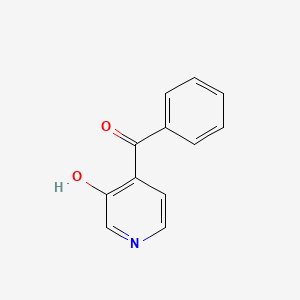
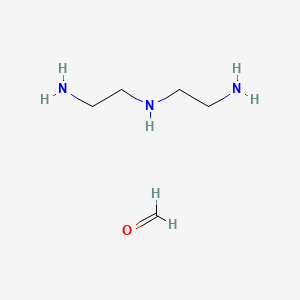
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
